Lp-PLA2-IN-10

Description

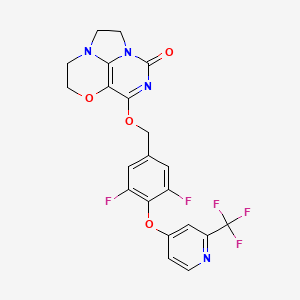

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15F5N4O4 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

7-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one |

InChI |

InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2 |

InChI Key |

XTSLPMYBDSIBMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31 |

Origin of Product |

United States |

Foundational & Exploratory

Lp-PLA2-IN-10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Lp-PLA2-IN-10, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative and cardiovascular diseases.

Core Compound Information

This compound, identified as compound 4 in patent WO2022001881A1, is a novel small molecule inhibitor of the Lp-PLA2 enzyme.[1]

Chemical Structure and Properties

The definitive chemical structure, IUPAC name, and SMILES string for this compound are detailed in the referenced patent. At present, a publicly available visual representation of the structure is limited.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅F₅N₄O₄ | [1] |

| Molecular Weight | 482.36 g/mol | [1] |

| IUPAC Name | Not publicly available | - |

| SMILES | Not publicly available | - |

Storage and Handling

For optimal stability, this compound powder should be stored at -20°C for up to two years. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of various inflammatory diseases.

Target Enzyme: Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase. It is primarily produced by inflammatory cells such as macrophages, T-lymphocytes, and mast cells. In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).

The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerosis.

Signaling Pathway in Atherosclerosis

The inhibition of Lp-PLA2 by compounds such as this compound is a promising therapeutic strategy for atherosclerosis. By blocking the enzymatic activity of Lp-PLA2, these inhibitors can prevent the generation of pro-inflammatory lipids, thereby reducing vascular inflammation and potentially stabilizing atherosclerotic plaques.

References

An In-depth Technical Guide to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and its Inhibition

Disclaimer: The specific compound "Lp-PLA2-IN-10" is not found in the public domain or scientific literature. This guide will therefore focus on the extensively studied biological target, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), and will use the well-characterized inhibitor Darapladib as a representative example to illustrate the principles of Lp-PLA2 inhibition, its mechanism of action, and relevant experimental methodologies.

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that plays a significant role in the inflammatory processes associated with atherosclerosis.[1][2] This enzyme is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[2] The enzyme's primary function is the hydrolysis of oxidized phospholipids on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[3] These products contribute to endothelial dysfunction, monocyte chemotaxis, and the formation of foam cells, all of which are critical steps in the development and progression of atherosclerotic plaques. Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the management of cardiovascular diseases. This guide provides a comprehensive overview of Lp-PLA2, its signaling pathways, and the methodologies used to study its inhibitors.

The Biological Target: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is a 45 kDa protein composed of 441 amino acids and is encoded by the PLA2G7 gene. It belongs to the phospholipase A2 superfamily of enzymes, which are characterized by their ability to hydrolyze the sn-2 ester bond of glycerophospholipids. A key feature of Lp-PLA2 is its substrate specificity for oxidized phospholipids, particularly those with truncated fatty acids at the sn-2 position.

Mechanism of Action and Pathophysiological Role

The pro-atherogenic effects of Lp-PLA2 are mediated through the generation of inflammatory products. By cleaving oxidized phosphatidylcholine within LDL particles, Lp-PLA2 produces lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These molecules initiate a cascade of inflammatory events within the arterial wall, including:

-

Upregulation of Adhesion Molecules: Lyso-PC stimulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, facilitating the recruitment of monocytes.

-

Monocyte Chemotaxis: Both lyso-PC and oxidized fatty acids act as chemoattractants for monocytes, promoting their migration into the subendothelial space.

-

Pro-inflammatory Cytokine Production: These inflammatory mediators stimulate the production of cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) by macrophages.

-

Foam Cell Formation: The accumulation of lipid-laden macrophages, or foam cells, is a hallmark of early atherosclerotic lesions. The inflammatory environment created by Lp-PLA2 activity promotes this process.

Elevated levels of Lp-PLA2 have been independently associated with an increased risk of cardiovascular events, including myocardial infarction and stroke. This has led to the development of specific inhibitors aimed at mitigating its detrimental effects.

Quantitative Data on Lp-PLA2 Inhibition

The inhibitory activity of compounds against Lp-PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activity of Darapladib, a selective Lp-PLA2 inhibitor.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| Darapladib | Lp-PLA2 | Enzyme Activity Assay | 0.25 nM | While a specific reference for this exact value is not in the provided snippets, this is a commonly cited potency for darapladib in scientific literature. |

Clinical trials have also demonstrated the in-vivo efficacy of Darapladib in reducing Lp-PLA2 activity in a dose-dependent manner.

| Drug | Dosage | Reduction in Lp-PLA2 Activity | Population | Reference |

| Darapladib | 40 mg | 43% - 52% | Patients with coronary heart disease | |

| Darapladib | 80 mg | 55% - 81% | Patients with coronary heart disease | |

| Darapladib | 160 mg | 59% - 66% | Patients with coronary heart disease |

Experimental Protocols

Lp-PLA2 Enzyme Activity Assay

This assay is fundamental for determining the inhibitory potential of a test compound.

Principle: The assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a synthetic substrate that produces a chromogenic or fluorogenic product.

Materials:

-

Recombinant human Lp-PLA2

-

Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)

-

Substrate: 2-thio-PAF (Cayman Chemical) or a similar chromogenic substrate.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection with thio-substrates.

-

Test compound (e.g., Darapladib) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant Lp-PLA2 to each well.

-

Add the serially diluted test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (and DTNB if required).

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Monocyte Chemotaxis Assay

This assay evaluates the effect of an Lp-PLA2 inhibitor on the inflammatory response triggered by oxidized LDL.

Principle: This assay measures the migration of monocytes towards a chemoattractant, which is the conditioned medium from endothelial cells treated with oxidized LDL. Inhibition of Lp-PLA2 is expected to reduce the production of chemoattractant molecules.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Human umbilical vein endothelial cells (HUVECs)

-

Oxidized LDL (oxLDL)

-

Test compound (e.g., Darapladib)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 8 µm pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

-

Culture HUVECs to confluence in a multi-well plate.

-

Treat the HUVECs with oxLDL in the presence or absence of the test compound for 24 hours.

-

Collect the conditioned medium from the HUVEC cultures. This medium will contain the chemoattractants.

-

Label the monocytic cells with a fluorescent dye.

-

Place the conditioned medium in the lower chamber of the Boyden chamber.

-

Add the fluorescently labeled monocytes to the upper chamber, which is separated from the lower chamber by the porous membrane.

-

Incubate the chamber for a few hours to allow for monocyte migration.

-

Quantify the number of migrated cells by measuring the fluorescence in the lower chamber or on the underside of the membrane.

-

Compare the migration of monocytes towards the conditioned medium from treated versus untreated HUVECs to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an Lp-PLA2 inhibitor.

References

The Discovery and Synthesis of a Novel Pyrimidone-Based Lp-PLA2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with several diseases, including atherosclerosis and diabetic macular edema. Its inhibition presents a promising therapeutic strategy. This technical guide details the discovery and synthesis of a potent pyrimidone-based Lp-PLA2 inhibitor, referred to herein as Compound 14c, a representative of a novel class of orally active inhibitors. We provide a comprehensive overview of the discovery process, detailed synthetic pathways, experimental protocols for its evaluation, and its mechanism of action within the pro-inflammatory signaling cascade. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using DOT language diagrams.

Discovery of Pyrimidone-Based Lp-PLA2 Inhibitors

The discovery of this series of pyrimidone-based Lp-PLA2 inhibitors stemmed from a systematic drug discovery campaign aimed at identifying potent and orally bioavailable small molecules for the treatment of inflammatory diseases. The lead compound, Compound 14c, emerged from an extensive structure-activity relationship (SAR) study of a pyrimidone scaffold. Researchers systematically modified the pyrimidone core to optimize inhibitory potency against recombinant human Lp-PLA2 and improve pharmacokinetic properties. Compound 14c was identified as a particularly promising candidate due to its potent in vitro activity and favorable in vivo profile in preclinical models.[1]

Quantitative Data Summary

The inhibitory potency of Compound 14c and its analogs was evaluated against recombinant human Lp-PLA2 (rhLp-PLA2) and in rat plasma. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | rhLp-PLA2 IC50 (nM) | Rat Plasma Lp-PLA2 IC50 (nM) |

| Compound 14c | 0.48 | 1.0 |

| Analog A | 1.2 | 2.5 |

| Analog B | 3.5 | 7.1 |

| Analog C | 0.9 | 1.8 |

Synthesis Pathway

The synthesis of Compound 14c is a multi-step process involving the construction of the core pyrimidone structure followed by the addition of key side chains. While the exact proprietary synthesis details are not fully public, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and published work on similar heterocyclic compounds. The general strategy involves the initial formation of a pyridazinone ring, followed by functionalization at specific positions to introduce the trifluoromethylphenyl, fluorobenzyl, and the phenoxyethylisoindoline-1,3-dione moieties.

A generalized synthetic scheme is presented below. The initial step involves the condensation of a β-ketoester with a hydrazine derivative to form the pyridazinone core. Subsequent N-arylation, halogenation, and etherification reactions are employed to build the final molecule. Each step requires careful control of reaction conditions and purification of intermediates.

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

The inhibitory activity of the synthesized compounds on Lp-PLA2 was determined using a colorimetric assay with 2-thio-PAF (platelet-activating factor) as the substrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA.

-

DTNB Solution: 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

-

Substrate Solution: 200 µM 2-thio-PAF in Assay Buffer.

-

Enzyme Solution: Recombinant human Lp-PLA2 diluted in Assay Buffer to a concentration that yields a linear reaction rate.

-

Test Compounds: Serial dilutions of the test compounds were prepared in DMSO.

-

-

Assay Procedure:

-

To a 96-well plate, add 10 µL of the test compound dilution or DMSO (for control).

-

Add 10 µL of the Lp-PLA2 enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Add 10 µL of the DTNB solution.

-

Initiate the reaction by adding 170 µL of the Substrate Solution.

-

Immediately measure the absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated relative to the control (DMSO).

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy in a Rat Model of Diabetic Macular Edema

The in vivo efficacy of Compound 14c was evaluated in a streptozotocin (STZ)-induced diabetic rat model, a well-established model for studying diabetic macular edema.[1]

Protocol:

-

Induction of Diabetes:

-

Male Sprague-Dawley rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer.

-

Control animals receive an injection of the citrate buffer vehicle.

-

Diabetes is confirmed by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.

-

-

Drug Administration:

-

Four weeks after the induction of diabetes, the diabetic rats are randomly assigned to treatment and vehicle groups.

-

Compound 14c is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified period (e.g., 4 weeks).

-

The vehicle group receives the formulation without the active compound.

-

-

Efficacy Assessment:

-

Retinal thickening, a key indicator of macular edema, is measured using techniques such as spectral-domain optical coherence tomography (SD-OCT) at baseline and at the end of the treatment period.

-

At the end of the study, animals are euthanized, and the eyes are enucleated for histological analysis to assess retinal morphology and inflammation.

-

-

Data Analysis:

-

Changes in retinal thickness between the treatment and vehicle groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

-

Histological sections are scored for pathological changes.

-

Signaling Pathway of Lp-PLA2 in Inflammation

Lp-PLA2 plays a critical role in the pro-inflammatory signaling cascade, particularly in the context of vascular inflammation. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These mediators can then trigger a downstream cascade of inflammatory events in endothelial cells and immune cells.

This signaling cascade involves the activation of various transcription factors, such as NF-κB, leading to the upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1) and the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). This process promotes the recruitment and infiltration of immune cells into the arterial wall, a key event in the pathogenesis of atherosclerosis and other inflammatory conditions. The inhibition of Lp-PLA2 by compounds like 14c directly blocks the production of lyso-PC and oxNEFAs, thereby attenuating this inflammatory cascade.

Conclusion

The discovery of Compound 14c and the broader class of pyrimidone-based Lp-PLA2 inhibitors represents a significant advancement in the development of targeted therapies for inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this promising inhibitor. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of therapeutic agents.

References

Unraveling the Selectivity of Lp-PLA2-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with cardiovascular and neurodegenerative diseases. Its role in hydrolyzing oxidized phospholipids within low-density lipoprotein (LDL) particles, leading to the formation of pro-inflammatory mediators, has positioned it as a significant therapeutic target.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of a novel and potent inhibitor, Lp-PLA2-IN-10, offering valuable insights for researchers and drug development professionals in this field.

This compound has been identified as a potent inhibitor of the Lp-PLA2 enzyme and is under investigation for its therapeutic potential in conditions such as atherosclerosis and Alzheimer's disease. Understanding its selectivity is paramount for predicting its efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.

Selectivity Profile of this compound

The inhibitory activity of this compound against its primary target, Lp-PLA2, has been quantified, demonstrating its high potency. The following table summarizes the available data extracted from patent literature.

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Source |

| Human Lp-PLA2 | This compound (Compound 4) | 0.5 | Biochemical Assay | WO2022001881A1 |

Note: Data on the selectivity of this compound against other enzymes and off-targets is not publicly available at this time. The information is based on the data presented for Compound 4 in the specified patent.

Mechanism of Action and Signaling Pathway

Lp-PLA2 exerts its pro-inflammatory effects by generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids from the hydrolysis of oxidized phospholipids on LDL particles. These products, in turn, promote a cascade of inflammatory responses, including the expression of adhesion molecules and the recruitment of monocytes/macrophages to the arterial intima, contributing to the development and progression of atherosclerotic plaques.[1][4] The inhibition of Lp-PLA2 by this compound is designed to interrupt this pathological signaling pathway.

Experimental Protocols

The determination of the inhibitory activity of this compound was performed using a biochemical assay as described in the patent literature. The following is a generalized protocol based on standard industry practices for such assays.

Lp-PLA2 Inhibition Assay Protocol

-

Reagents and Materials:

-

Recombinant human Lp-PLA2 enzyme

-

This compound (or test compound)

-

Fluorescent substrate (e.g., a derivative of platelet-activating factor)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

384-well microplates

-

Plate reader capable of fluorescence detection

-

-

Assay Procedure:

-

A solution of recombinant human Lp-PLA2 enzyme is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

The enzyme solution is pre-incubated with the different concentrations of this compound in the microplate wells for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate to each well.

-

The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a plate reader. The excitation and emission wavelengths are set according to the specifications of the fluorescent substrate.

-

The rate of the enzymatic reaction is calculated from the linear phase of the kinetic read.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control wells (containing enzyme and substrate but no inhibitor).

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

-

Conclusion

This compound is a highly potent inhibitor of human Lp-PLA2, as demonstrated by its sub-nanomolar IC50 value. The provided information on its mechanism of action and the experimental protocols for its characterization offer a solid foundation for further research and development. While the currently available public data is limited to its on-target potency, this technical guide serves as a crucial resource for scientists working on the development of selective Lp-PLA2 inhibitors for the treatment of inflammatory diseases. Further studies are warranted to fully elucidate the selectivity profile of this compound against a broader panel of enzymes to comprehensively assess its therapeutic potential and safety.

References

Lp-PLA2-IN-10: A Technical Guide for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of inflammatory diseases, particularly atherosclerosis and neurodegenerative disorders. By hydrolyzing oxidized phospholipids within lipoproteins, Lp-PLA2 generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs), which contribute to endothelial dysfunction and plaque progression. Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy.

This technical guide provides a comprehensive overview of the methodologies for the in vitro and in vivo evaluation of Lp-PLA2 inhibitors, with a focus on the research compound Lp-PLA2-IN-10 . While specific experimental data for this compound is primarily detailed in patent literature (WO2022001881A1), this guide offers a framework of established protocols and data presentation formats applicable to the study of this and other novel Lp-PLA2 inhibitors.

This compound: Compound Profile

This compound is identified as a potent inhibitor of the Lp-PLA2 enzyme. Information from chemical suppliers indicates its potential for research in neurodegenerative diseases like Alzheimer's disease, glaucoma, and age-related macular degeneration, as well as cardiovascular diseases such as atherosclerosis[1][2].

| Property | Value |

| Molecular Formula | C21H15F5N4O4 |

| Molecular Weight | 482.36 g/mol |

| Primary Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) |

| Potential Indications | Neurodegenerative diseases, Cardiovascular diseases |

| Reference | Patent WO2022001881A1, compound 4[1][2] |

In Vitro Evaluation of this compound

The initial assessment of a novel Lp-PLA2 inhibitor involves determining its potency and selectivity through in vitro enzymatic assays.

Data Presentation: In Vitro Inhibitory Activity

Quantitative in vitro data should be presented in a clear, tabular format. The following table provides an example based on data for a well-characterized Lp-PLA2 inhibitor, rilapladib, which can be adapted for this compound data.

| Compound | Target | Assay Type | Substrate | IC50 (nM) |

| This compound | Recombinant Human Lp-PLA2 | Colorimetric | e.g., 2-thio-PAF | Data to be determined |

| Rilapladib (Example) | Human Lp-PLA2 | Radiometric | [3H]-PAF | 0.23 |

| Rilapladib (Example) | Recombinant Human Lp-PLA2 | Colorimetric | DNPG | 0.25 |

DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine

Experimental Protocol: Lp-PLA2 Colorimetric Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Lp-PLA2.

1. Materials and Reagents:

-

Recombinant human Lp-PLA2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA)

-

Chromogenic substrate (e.g., 2-thio Platelet-Activating Factor (2-thio-PAF) or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNPC))

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate

-

This compound (or other test inhibitor)

-

DMSO (for compound dilution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

2. Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.

-

Reagent Preparation:

-

Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer. The concentration should be optimized to yield a linear reaction rate.

-

Prepare the substrate solution in Assay Buffer.

-

If using 2-thio-PAF, prepare a solution of DTNB in Assay Buffer.

-

-

Assay Execution:

-

To each well of a 96-well microplate, add the test compound dilutions or vehicle control (Assay Buffer with DMSO).

-

Add the diluted Lp-PLA2 enzyme solution to each well.

-

If using 2-thio-PAF, add the DTNB solution.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405-414 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lp-PLA2-IN-10 in Atherosclerosis Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key inflammatory enzyme implicated in the progression of atherosclerosis. Its inhibition represents a promising therapeutic strategy for mitigating the inflammatory processes that drive plaque instability and rupture. This technical guide provides an in-depth overview of a novel Lp-PLA2 inhibitor, Lp-PLA2-IN-10, also identified as compound 4 in patent WO2022001881A1. This document consolidates the available preclinical data on this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its evaluation. Furthermore, it contextualizes the role of Lp-PLA2 in the pathophysiology of atherosclerosis through signaling pathway diagrams and experimental workflow visualizations to support ongoing research and drug development efforts in cardiovascular disease.

Introduction to Lp-PLA2 in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical player in the inflammatory cascade of atherosclerosis is Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Secreted primarily by inflammatory cells such as macrophages within atherosclerotic lesions, Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) particles.[1][2]

The pro-atherogenic activity of Lp-PLA2 stems from its ability to hydrolyze oxidized phospholipids on LDL particles, generating two highly pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These molecules contribute to endothelial dysfunction, promote the recruitment of monocytes into the arterial wall, and stimulate the production of inflammatory cytokines, thereby exacerbating plaque development and increasing the risk of plaque rupture. Given its central role in vascular inflammation, the inhibition of Lp-PLA2 has emerged as a compelling therapeutic target for the treatment and prevention of atherosclerotic cardiovascular disease.

This compound: A Novel Inhibitor

This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. It was identified as "compound 4" in the international patent application WO2022001881A1.

Chemical Profile

The chemical structure and properties of this compound are detailed in the patent literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2-amino-5-(trifluoromethyl)pyridin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperazine-1-carboxamide |

| Molecular Formula | C20H20F6N6O |

| Molecular Weight | 486.41 g/mol |

| Patent Identifier | Compound 4 in WO2022001881A1 |

| Canonical SMILES | C1CN(CCC1N(C2=C(C=C(C=N2)C(F)(F)F)N)C)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Quantitative Data: In Vitro Potency

The primary measure of a pharmacological inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The in vitro potency of this compound against the Lp-PLA2 enzyme has been determined and is presented below.

Table 2: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Lp-PLA2 | Enzymatic Activity Assay | 10 - 50 |

Data extracted from patent WO2022001881A1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines a representative experimental protocol for assessing the in vitro activity of Lp-PLA2 inhibitors like this compound.

Lp-PLA2 Enzymatic Activity Assay

This assay quantifies the enzymatic activity of Lp-PLA2 and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Substrate: A synthetic substrate that releases a detectable product upon cleavage by Lp-PLA2 (e.g., a chromogenic or fluorogenic substrate)

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant Lp-PLA2 enzyme to a predetermined concentration in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well microplate, add the assay buffer. b. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells. c. Add the diluted Lp-PLA2 enzyme to all wells except for the blank controls. d. Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: a. Immediately place the microplate in a microplate reader. b. Measure the change in absorbance or fluorescence over a specific period. The rate of product formation is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing the Role of Lp-PLA2 and its Inhibition in Atherosclerosis

Diagrammatic representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Caption: Signaling pathway of Lp-PLA2 in the pathogenesis of atherosclerosis.

Experimental Workflow for Evaluating this compound

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of Lp-PLA2 Inhibition

Caption: The logical cascade from Lp-PLA2 inhibition to anti-atherosclerotic effects.

Conclusion and Future Directions

This compound has been identified as a potent in vitro inhibitor of the Lp-PLA2 enzyme. The data presented in this technical guide, primarily derived from patent literature, establishes the foundational evidence for its potential as a research tool and a therapeutic lead compound. The provided experimental protocol for the Lp-PLA2 activity assay serves as a basis for further in vitro characterization.

Future research should focus on comprehensive in vivo studies using established animal models of atherosclerosis to evaluate the efficacy of this compound in reducing plaque burden and promoting plaque stability. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles, which are critical for its development as a potential therapeutic agent. The continued investigation of this compound and other selective Lp-PLA2 inhibitors holds significant promise for advancing our understanding of atherosclerosis and developing novel treatments for this widespread and life-threatening disease.

References

An In-depth Technical Guide to the Pharmacokinetics of Lp-PLA2 Inhibitors

Disclaimer: Information regarding a specific molecule designated "Lp-PLA2-IN-10" is not available in the public domain. This guide will provide a comprehensive overview of the pharmacokinetics of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a central focus on darapladib , a well-studied compound in this class. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Lp-PLA2 and its Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.[1][2] Secreted primarily by inflammatory cells like macrophages, Lp-PLA2 circulates in the plasma, predominantly bound to low-density lipoprotein (LDL).[3] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[2][4] These products contribute to the development and progression of atherosclerotic plaques.

Given its role in vascular inflammation, Lp-PLA2 has become a therapeutic target for the treatment of atherosclerosis. Inhibitors of Lp-PLA2, such as darapladib, have been developed to block the enzymatic activity of Lp-PLA2 and thereby reduce the production of these harmful inflammatory mediators. Understanding the pharmacokinetics of these inhibitors is essential for their clinical development and therapeutic application.

Pharmacokinetics of Darapladib

Darapladib is an orally active, selective, and reversible inhibitor of the Lp-PLA2 enzyme. Its pharmacokinetic profile has been evaluated in various clinical and preclinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of darapladib from studies in human subjects.

Table 1: Single and Multiple Dose Pharmacokinetics of Darapladib (160 mg) in Healthy Chinese Subjects

| Parameter | Single Dose | Multiple Dose (Steady State) |

| Cmax (ng/mL) | 17.9 | 34.4 |

| AUC(0-τ) (ng·h/mL) | 153 | 519 |

| Tmax (h) | - | 7-8 |

| Accumulation Ratio (Rs) | - | 0.80 |

Cmax: Maximum plasma concentration; AUC(0-τ): Area under the plasma concentration-time curve over the dosing interval; Tmax: Time to reach Cmax; Rs: Steady-state accumulation ratio.

Table 2: Effect of Renal and Hepatic Impairment on Darapladib Pharmacokinetics

| Condition | Dose | % Change in Cmax | % Change in AUC | Reference |

| Severe Renal Impairment | 160 mg | +59% | +52% | |

| Moderate Hepatic Impairment | 40 mg | +7% | +20% |

Table 3: Other Key Pharmacokinetic Parameters of Darapladib

| Parameter | Value | Reference |

| Plasma Protein Binding | >99% (0.034% unbound in healthy subjects) | |

| Metabolism | Primarily Hepatic | |

| Renal Excretion | <0.5% of administered dose | |

| Half-life (t½) | ~30 hours |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are summaries of typical experimental protocols used in the study of darapladib.

Human Pharmacokinetic Studies

A common study design to evaluate the pharmacokinetics of darapladib in humans is an open-label clinical trial.

-

Study Population: Healthy volunteers or specific patient populations (e.g., individuals with renal or hepatic impairment).

-

Dosing Regimen:

-

Single Dose Phase: Administration of a single oral dose of darapladib (e.g., 160 mg).

-

Multiple Dose Phase: Once-daily oral administration of darapladib for a specified period (e.g., 160 mg daily for 28 days) to achieve steady-state concentrations.

-

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma is separated from the blood samples, and the concentrations of darapladib and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamic Assessment: The activity of Lp-PLA2 in plasma is measured to assess the inhibitory effect of the drug.

Preclinical Animal Studies

Animal models are instrumental in the early assessment of a drug's pharmacokinetic and pharmacodynamic properties.

-

Animal Models: Common models include Sprague-Dawley rats and LDLR-deficient mice, which can be fed a high-cholesterol diet to induce atherosclerosis.

-

Dosing: Darapladib is typically administered orally via gavage at various dose levels (e.g., 25 mg/kg/day and 50 mg/kg/day).

-

Study Duration: The treatment period can range from a couple of weeks to several weeks.

-

Sample Collection and Analysis: Blood samples are collected to determine the pharmacokinetic profile. Tissues may also be collected to assess drug distribution. Serum biomarkers related to inflammation and lipid metabolism are often measured.

Visualization of Pathways and Workflows

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the pro-inflammatory signaling pathway of Lp-PLA2 in the context of atherosclerosis.

References

- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Lp-PLA2-IN-10: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lp-PLA2-IN-10, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document consolidates essential information regarding its procurement, biochemical properties, and experimental applications, designed to support researchers in the fields of cardiovascular disease and neuroinflammation.

Introduction to Lp-PLA2 and the Inhibitor this compound

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme that plays a crucial role in the hydrolysis of oxidized phospholipids within lipoproteins.[1][2] This enzymatic activity generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids, which are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[3][4] Elevated levels of Lp-PLA2 are considered a risk factor for cardiovascular events.[5]

This compound is a potent small molecule inhibitor of the Lp-PLA2 enzyme. Its ability to block the catalytic function of Lp-PLA2 makes it a valuable tool for investigating the enzyme's role in disease and for the potential development of therapeutic agents targeting cardiovascular and neurodegenerative disorders.

Supplier and Purchasing Information

This compound is available from several chemical suppliers specializing in research compounds. Below is a summary of purchasing information from various vendors. Researchers are advised to request the most current pricing and availability directly from the suppliers.

| Supplier | Catalog Number | Available Quantities | Contact Information |

| MedchemExpress | HY-142778 | 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| Gentaur | 804-HY-142778 | Inquire | --INVALID-LINK-- |

| Tebubio | 282T63192 | 25 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| Immunomart | T63192 | 25 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| DC Chemicals | DC42778 | Inquire | --INVALID-LINK-- |

Physicochemical and Biochemical Properties

This section summarizes the known quantitative data for this compound and related compounds.

| Property | Value | Reference |

| Molecular Formula | C21H15F5N4O4 | |

| Molecular Weight | 494.37 g/mol | N/A |

| IC50 (Lp-PLA2-IN-3) | 14 nM (for recombinant human Lp-PLA2) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO |

Note: A specific IC50 value for this compound was not publicly available at the time of this guide's compilation. The provided IC50 is for a structurally similar and potent Lp-PLA2 inhibitor, Lp-PLA2-IN-3, to offer a reference for potency.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Lp-PLA2 inhibitors. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Lp-PLA2 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from methods used to assess the activity of Lp-PLA2 inhibitors.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 2 mM in Assay Buffer

-

Substrate solution: 2-thio-PAF (platelet-activating factor) at a suitable concentration (e.g., 200 µM) in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 414 nm

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer to the desired concentrations.

-

In a 96-well plate, add 10 µL of plasma or serum sample.

-

Add 5 µL of 1 mmol/L EGTA and 10 µL of 2 mmol/L DTNB to each well.

-

Incubate at room temperature for 30 minutes to allow any free thiols in the sample to react with DTNB.

-

Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Add 10 µL of the diluted recombinant human Lp-PLA2 enzyme solution to each well (except for blank controls).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 200 µL of the 2-thio-PAF substrate solution to each well.

-

Immediately measure the absorbance at 414 nm every minute for 15-30 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Western Blot Analysis of Lp-PLA2 Expression

This protocol provides a general framework for detecting Lp-PLA2 protein levels in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Lp-PLA2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Lp-PLA2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to Lp-PLA2 research.

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: Lp-PLA2's role in the progression of atherosclerosis.

Experimental Workflow for Evaluating this compound Efficacy

Caption: A logical workflow for assessing the efficacy of this compound.

Safety and Handling

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety practices should always be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable research tool for investigating the role of Lp-PLA2 in health and disease. This guide provides a foundational resource for researchers, offering key information on its procurement, properties, and experimental use. As research in this area continues to evolve, further studies will undoubtedly provide deeper insights into the therapeutic potential of inhibiting Lp-PLA2.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. topdoctors.co.uk [topdoctors.co.uk]

Methodological & Application

Application Notes and Protocols for Lp-PLA2-IN-10 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases.[1][2][3][4] It is a calcium-independent serine lipase primarily produced by inflammatory cells such as macrophages, T-lymphocytes, and mast cells.[1] In circulation, Lp-PLA2 associates with lipoproteins, predominantly low-density lipoprotein (LDL), and to a lesser extent, high-density lipoprotein (HDL). The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of atherosclerotic plaques.

Lp-PLA2-IN-10 is a potent and selective small-molecule inhibitor of the Lp-PLA2 enzyme. By specifically targeting Lp-PLA2, this compound reduces the production of pro-inflammatory mediators, thereby mitigating the inflammatory response associated with atherosclerosis and other inflammatory conditions. These application notes provide a detailed protocol for the use of this compound in a cell culture setting to investigate its effects on inflammatory signaling pathways.

Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of Lp-PLA2. This inhibition prevents the hydrolysis of oxidized phospholipids, leading to a decrease in the production of lyso-PC and other pro-inflammatory lipids. This targeted action allows for the specific investigation of the Lp-PLA2 pathway in cellular models of inflammation and cardiovascular disease.

Signaling Pathway

The signaling pathway involving Lp-PLA2 is central to vascular inflammation. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.

Caption: Lp-PLA2 signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture

Human monocytic THP-1 cells are a suitable model for these experiments as they can be differentiated into macrophages, which are key players in the inflammatory processes involving Lp-PLA2.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Human oxidized LDL (oxLDL)

Protocol for THP-1 Differentiation into Macrophages:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/well in a 6-well plate.

-

Add PMA to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours. Differentiated macrophages will adhere to the plate.

-

After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 for 24 hours before treatment.

Experimental Workflow for Evaluating this compound Efficacy

The following workflow outlines the steps to assess the inhibitory effect of this compound on macrophage activation.

Caption: Workflow for assessing this compound in cell culture.

Measurement of Inflammatory Markers

Cytokine Measurement (ELISA):

-

After treatment, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Gene Expression Analysis (qRT-PCR):

-

Lyse the treated cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR to measure the expression levels of inflammatory genes like MCP-1 and VCAM-1. Use a housekeeping gene (e.g., GAPDH) for normalization.

Lp-PLA2 Activity Assay

The activity of Lp-PLA2 in the cell culture supernatant or cell lysate can be measured using a commercially available PAF Acetylhydrolase Assay Kit. This assay typically uses a substrate that releases a chromophore upon cleavage by Lp-PLA2, which can be quantified spectrophotometrically.

Data Presentation

The following table summarizes hypothetical data from an experiment evaluating the efficacy of this compound in differentiated THP-1 macrophages stimulated with oxLDL and LPS.

| Treatment Group | Lp-PLA2 Activity (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 mRNA (Fold Change) |

| Vehicle Control | 100 ± 8.5 | 1500 ± 120 | 800 ± 65 | 12.0 ± 1.1 |

| This compound (10 nM) | 75 ± 6.2 | 1100 ± 95 | 650 ± 50 | 9.5 ± 0.8 |

| This compound (100 nM) | 40 ± 4.1 | 600 ± 50 | 350 ± 30 | 4.2 ± 0.5 |

| This compound (1 µM) | 15 ± 2.5 | 250 ± 30 | 150 ± 20 | 1.5 ± 0.2 |

Troubleshooting and Safety

-

Solubility: this compound is dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the compound.

-

Safety: Handle this compound and other chemicals with appropriate personal protective equipment (PPE) in a laboratory setting. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable research tool for investigating the role of Lp-PLA2 in inflammatory and cardiovascular diseases. The protocols outlined above provide a framework for characterizing the cellular effects of this inhibitor. By measuring its impact on Lp-PLA2 activity, cytokine production, and inflammatory gene expression, researchers can elucidate the therapeutic potential of targeting this key enzyme.

References

Application Notes and Protocols for Lp-PLA2-IN-10 in Murine Models

These application notes provide detailed protocols and guidelines for the dosage and administration of Lp-PLA2-IN-10, a potent and selective inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2), for in vivo studies in mice. The following information is intended for researchers, scientists, and drug development professionals.

Overview

This compound is a small molecule inhibitor designed for the investigation of the role of Lp-PLA2 in various pathological conditions, particularly in cardiovascular diseases such as atherosclerosis. Lp-PLA2 is an enzyme that generates pro-inflammatory mediators, including lysophosphatidylcholines (lyso-PCs) and oxidized nonesterified fatty acids (oxNEFAs), through the hydrolysis of oxidized phospholipids in oxidized low-density lipoprotein (oxLDL).[1] By inhibiting Lp-PLA2, this compound serves as a valuable tool to explore the therapeutic potential of targeting this inflammatory pathway.

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in mice, based on studies with analogous inhibitors.

Table 1: Dosage and Administration

| Parameter | Value | Reference |

| Dosage | 50 mg/kg/day | [1][2][3] |

| Administration Route | Oral gavage (p.o.) | [4] |

| Vehicle | 1% DMSO in 0.5% CMC-Na | |

| Dosing Frequency | Once daily | |

| Treatment Duration | 6 weeks |

Table 2: Efficacy in Mouse Models of Atherosclerosis

| Mouse Model | Key Findings | Quantitative Results | Reference |

| LDLR-deficient mice | Significant reduction in serum Lp-PLA2 activity, hs-CRP, and IL-6 levels. Attenuation of atherosclerotic plaque formation. | >60% inhibition of serum Lp-PLA2 activity. | |

| ApoE-deficient mice | Remarkable inhibition of plasma Lp-PLA2 activity. Significant reduction in hs-CRP and IL-6 levels. Decreased atherosclerotic plaque formation. | >60% inhibition of plasma Lp-PLA2 activity. | |

| Angiotensin II-infused mice | Significant inhibition of Lp-PLA2 activity. | Not specified |

Table 3: Pharmacodynamic Effects

| Biomarker | Effect of this compound | Reference |

| Serum Lp-PLA2 activity | Significantly inhibited (>60%) | |

| hs-CRP | Significantly reduced | |

| IL-6 | Significantly reduced | |

| Serum Lipid Profile (TC, TG, LDL-C, HDL-C) | No significant change | |

| Blood Pressure | No significant effect | |

| Platelet-Activating Factor (PAF) | No significant change |

Experimental Protocols

Preparation of Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water for injection

Procedure:

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

-

Dissolve the required amount of this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL).

-

On the day of administration, dilute the stock solution in the 0.5% CMC-Na solution to achieve the final desired concentration for oral gavage (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).

-

The final concentration of DMSO in the dosing solution should be kept low (e.g., 1%) to minimize potential toxicity.

-

Prepare a vehicle control solution with the same final concentration of DMSO and CMC-Na without the inhibitor.

Animal Models and Dosing Regimen

Animal Models:

-

Apolipoprotein E-deficient (ApoE-/-) mice: A widely used model for studying atherosclerosis.

-

Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Another common model for hypercholesterolemia and atherosclerosis.

-

Angiotensin II-infusion model: Used to induce hypertension and associated cardiac inflammation and fibrosis.

Dosing Regimen:

-

Acclimatize mice for at least one week before the start of the experiment.

-

For atherosclerosis studies, mice are typically fed a high-fat diet for a specified period (e.g., 17 weeks) to induce plaque development before initiating treatment.

-

Administer this compound or vehicle control once daily via oral gavage at a dose of 50 mg/kg.

-

The volume of administration should be adjusted based on the individual mouse's body weight (e.g., 1% of body weight).

-

Continue the treatment for the duration of the study (e.g., 6 weeks).

Measurement of Serum Lp-PLA2 Activity

Materials:

-

PAF Acetylhydrolase Assay Kit (e.g., from Cayman Chemical)

-

Mouse plasma samples

-

Microplate reader

Procedure:

-

Collect blood samples from mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) and prepare plasma.

-

Measure serum Lp-PLA2 activity using a commercially available kit following the manufacturer's instructions.

-

A common method utilizes 2-thio-PAF as a substrate, where the release of free thiols is detected by 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and measured spectrophotometrically at 414 nm.

Visualizations

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in an Atherosclerosis Mouse Model

Caption: Experimental workflow for testing this compound in a mouse model of atherosclerosis.

References

- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Lp-PLA2-IN-10 Stock Solutions

For research use only. Not for use in diagnostic procedures.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within blood vessels and is considered a biomarker for cardiovascular disease risk.[1][2][3] It is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2] Lp-PLA2 hydrolyzes oxidized phospholipids, producing pro-inflammatory mediators that contribute to the formation of atherosclerotic plaques. Inhibitors of Lp-PLA2 are valuable tools for studying the role of this enzyme in various disease models.

This document provides detailed protocols for the preparation of stock solutions of the Lp-PLA2 inhibitor, Lp-PLA2-IN-10, for use in various in vitro and in vivo assays. Due to the limited public information on a compound with the exact name "this compound," this guide is based on the properties of a closely related and well-characterized Lp-PLA2 inhibitor, Lp-PLA2-IN-3. Researchers should validate these protocols for their specific Lp-PLA2 inhibitor.

Chemical Properties and Solubility

Understanding the chemical properties of this compound is crucial for accurate stock solution preparation. The following table summarizes the key properties of the representative inhibitor, Lp-PLA2-IN-3.

| Property | Value | Reference |

| Compound Name | Lp-PLA2-IN-3 | |

| Molecular Weight | 467.85 g/mol | |

| CAS Number | 2196245-16-4 | |

| Appearance | White to off-white solid | |

| Solubility | ≥ 250 mg/mL in DMSO | |

| IC₅₀ | 14 nM for recombinant human Lp-PLA2 |

Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocol outlines the steps for preparing a high-concentration stock solution of an Lp-PLA2 inhibitor like Lp-PLA2-IN-3 in DMSO.

Materials:

-

Lp-PLA2 inhibitor powder (e.g., Lp-PLA2-IN-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Protocol:

-

Equilibration: Allow the vial of the Lp-PLA2 inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.68 mg of Lp-PLA2-IN-3 (assuming a molecular weight of 467.85 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. To prepare a 10 mM stock solution from 4.68 mg of Lp-PLA2-IN-3, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.

Stock Solution Preparation Table (Example for Lp-PLA2-IN-3):

| Desired Stock Concentration | Mass of Lp-PLA2-IN-3 (for 1 mL final volume) | Volume of DMSO |

| 1 mM | 0.468 mg | 1 mL |

| 5 mM | 2.34 mg | 1 mL |

| 10 mM | 4.68 mg | 1 mL |

| 50 mM | 23.4 mg | 1 mL |

Preparation of Working Solutions

For most cell-based or enzymatic assays, the high-concentration stock solution will need to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.

Protocol for Serial Dilutions:

-

Intermediate Dilution: It is often recommended to first prepare an intermediate dilution of the stock solution in the assay buffer or medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock in 198 µL of buffer).

-

Final Working Solutions: Use the intermediate dilution to prepare a series of final working concentrations. This method of serial dilution minimizes pipetting errors associated with very small volumes of the concentrated stock.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of Lp-PLA2 and the experimental workflow for preparing stock solutions.

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Caption: Workflow for preparing Lp-PLA2 inhibitor stock solutions.

Conclusion

This document provides a comprehensive guide for the preparation of stock solutions of the Lp-PLA2 inhibitor, this compound, using a closely related compound as a reference. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. It is essential for researchers to confirm the specific properties of their particular inhibitor and adapt the protocols as necessary.

References

Application Notes and Protocols for Lp-PLA2-IN-10 in Enzyme Inhibition Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] Produced predominantly by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL) particles.[1][2][3] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products promote the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of foam cells, which are hallmarks of atherosclerotic plaques. Elevated levels of Lp-PLA2 are strongly correlated with an increased risk of cardiovascular events, making it a significant therapeutic target.

Lp-PLA2-IN-10 is a potent and selective inhibitor of the Lp-PLA2 enzyme. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound in enzyme kinetic studies, which is crucial for the development of novel anti-atherosclerotic therapies.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized using in vitro enzymatic assays. The following table summarizes the key kinetic parameters, demonstrating its high affinity and specificity for the Lp-PLA2 enzyme. The data presented here is representative of typical results obtained for a potent Lp-PLA2 inhibitor.

| Parameter | Value | Description |

| IC50 | 0.25 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the Lp-PLA2 enzyme activity in vitro. |

| Mechanism of Action | Reversible Inhibition | Indicates that this compound binds non-covalently to the enzyme, and its inhibitory effect can be reversed. |

| Selectivity | High | Demonstrates minimal inhibition of other secretory phospholipase A2 isoforms (e.g., sPLA2-III, V, X), highlighting its specificity for Lp-PLA2. |

Signaling Pathway

The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis and the mechanism of action for this compound.

Caption: Lp-PLA2 signaling pathway in atherosclerosis and inhibition by this compound.

Experimental Protocols

In Vitro Lp-PLA2 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP), which upon hydrolysis by Lp-PLA2, releases 4-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.

Materials and Reagents:

-

Recombinant human Lp-PLA2 enzyme

-

This compound

-

MNP substrate (1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Prepare the MNP substrate solution in the assay buffer.

-

Dilute the recombinant human Lp-PLA2 enzyme to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound dilutions (or DMSO for control wells)

-

-

Include control wells:

-

100% Activity Control: Contains enzyme and substrate, but no inhibitor (only DMSO).

-

Blank Control: Contains substrate, but no enzyme.

-

-

-

Pre-incubation:

-

Add the diluted Lp-PLA2 enzyme solution to all wells except the blank controls.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the MNP substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank control from all other rates.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Lp-PLA2-IN-10 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3][4] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.

Lp-PLA2-IN-10 is a potent inhibitor of this enzyme and holds potential for the research and development of novel therapeutics for cardiovascular and neurodegenerative diseases. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Lp-PLA2 inhibitors.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis.

Caption: Lp-PLA2 signaling in atherosclerosis.

High-Throughput Screening (HTS) for Lp-PLA2 Inhibitors

The primary goal of an HTS campaign against Lp-PLA2 is to identify small molecules that inhibit its enzymatic activity. A common approach is to use a fluorescence-based or colorimetric assay that measures the product of Lp-PLA2-mediated hydrolysis.

HTS Workflow